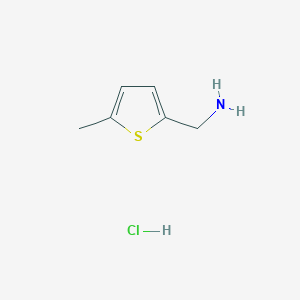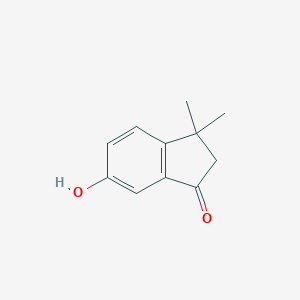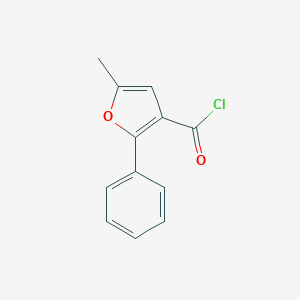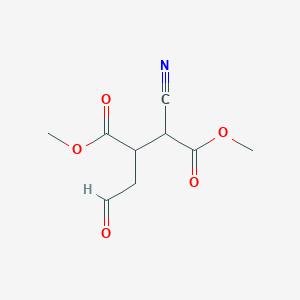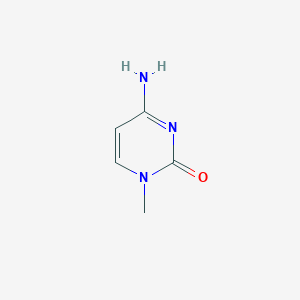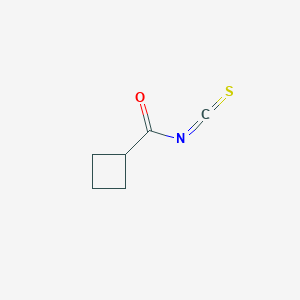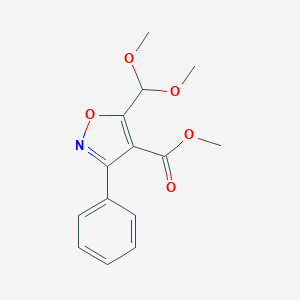
Methyl 5-(dimethoxymethyl)-3-phenyl-1,2-oxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(dimethoxymethyl)-3-phenyl-1,2-oxazole-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of Methyl 5-(dimethoxymethyl)-3-phenyl-1,2-oxazole-4-carboxylate is not fully understood. However, studies have shown that it exerts its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing the expression of various oncogenes. Its ability to detect reactive oxygen species is attributed to its ability to undergo a photo-induced electron transfer process, leading to the formation of a fluorescent product.
Biochemical And Physiological Effects
Methyl 5-(dimethoxymethyl)-3-phenyl-1,2-oxazole-4-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells, induce apoptosis, and suppress the expression of various oncogenes. It has also been shown to have antioxidant properties and can scavenge reactive oxygen species. However, its effects on the human body are not fully understood, and further studies are needed to determine its safety and efficacy.
Advantages And Limitations For Lab Experiments
The advantages of using Methyl 5-(dimethoxymethyl)-3-phenyl-1,2-oxazole-4-carboxylate in lab experiments include its high purity, stability, and ease of synthesis. However, its limitations include its potential toxicity, limited solubility in water, and high cost.
Future Directions
There are several future directions for the research and development of Methyl 5-(dimethoxymethyl)-3-phenyl-1,2-oxazole-4-carboxylate. These include:
1. Development of novel anti-cancer agents based on the structure of Methyl 5-(dimethoxymethyl)-3-phenyl-1,2-oxazole-4-carboxylate.
2. Investigation of the mechanism of action of Methyl 5-(dimethoxymethyl)-3-phenyl-1,2-oxazole-4-carboxylate in more detail.
3. Development of more efficient and cost-effective synthesis methods for Methyl 5-(dimethoxymethyl)-3-phenyl-1,2-oxazole-4-carboxylate.
4. Investigation of the potential applications of Methyl 5-(dimethoxymethyl)-3-phenyl-1,2-oxazole-4-carboxylate in materials science.
5. Study of the safety and efficacy of Methyl 5-(dimethoxymethyl)-3-phenyl-1,2-oxazole-4-carboxylate in vivo.
Conclusion
Methyl 5-(dimethoxymethyl)-3-phenyl-1,2-oxazole-4-carboxylate is a chemical compound that has potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Synthesis Methods
Methyl 5-(dimethoxymethyl)-3-phenyl-1,2-oxazole-4-carboxylate is synthesized through a multi-step process that involves the reaction of 2-amino-4-phenyl-1,3-oxazole with methyl acrylate and formaldehyde in the presence of a catalyst. The resulting intermediate is then treated with sodium methoxide to obtain the final product.
Scientific Research Applications
Methyl 5-(dimethoxymethyl)-3-phenyl-1,2-oxazole-4-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, it has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, it has been used as a fluorescent probe for the detection of reactive oxygen species. In materials science, it has been studied for its potential applications in the development of organic light-emitting diodes.
properties
CAS RN |
161126-42-7 |
|---|---|
Product Name |
Methyl 5-(dimethoxymethyl)-3-phenyl-1,2-oxazole-4-carboxylate |
Molecular Formula |
C14H15NO5 |
Molecular Weight |
277.27 g/mol |
IUPAC Name |
methyl 5-(dimethoxymethyl)-3-phenyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C14H15NO5/c1-17-13(16)10-11(9-7-5-4-6-8-9)15-20-12(10)14(18-2)19-3/h4-8,14H,1-3H3 |
InChI Key |
HRLNXRYVPNMOQZ-UHFFFAOYSA-N |
SMILES |
COC(C1=C(C(=NO1)C2=CC=CC=C2)C(=O)OC)OC |
Canonical SMILES |
COC(C1=C(C(=NO1)C2=CC=CC=C2)C(=O)OC)OC |
synonyms |
4-Isoxazolecarboxylicacid,5-(dimethoxymethyl)-3-phenyl-,methylester(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



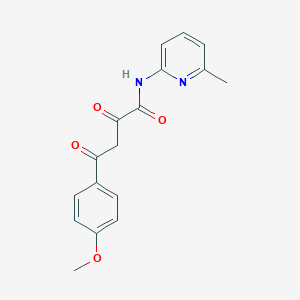
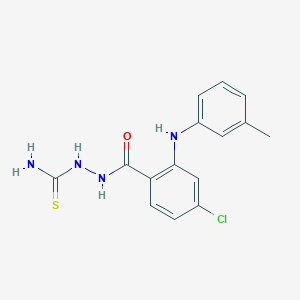
![1-[2-(Aminomethyl)phenyl]ethanol](/img/structure/B60421.png)
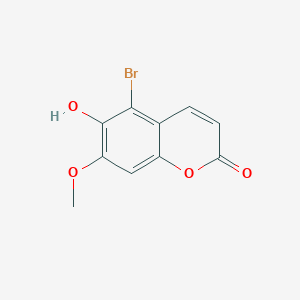

![2-[(2R)-1-acetyl-2,5-dihydropyrrol-2-yl]acetonitrile](/img/structure/B60429.png)
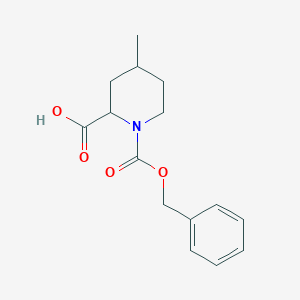
![6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B60435.png)
